7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Description
Properties
CAS No. |
87486-29-1 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
7-methoxy-1,2-dimethyl-3,4-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-13(7-14)10-6-8(18-3)4-5-9(10)11(16)12(17)15(13)2/h4-6H,1-3H3 |
InChI Key |
GIJQKJVVXCTEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)C(=O)C(=O)N1C)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 7-Methoxy substitution is typically introduced via methylation of hydroxy precursors using methylating agents such as trimethyloxonium tetrafluoroborate or methyl iodide under basic conditions.
- The carbonitrile group at position 1 can be introduced by nucleophilic substitution reactions involving halogenated intermediates and cyanide sources (e.g., KCN) in the presence of phase transfer catalysts or crown ethers to enhance reactivity.
- The 3,4-dioxo functionality (quinone-like keto groups) is often generated by oxidation of the corresponding dihydroxy or tetrahydroxy intermediates or by selective oxidation of methyl groups adjacent to the ring nitrogen.
Stepwise Synthetic Route
A representative synthetic route based on literature and patent data involves the following steps:
Detailed Research Findings and Data
Cyclization and Ring Closure
- The ring closure step is critical and often performed under mild acidic conditions to avoid side reactions. For example, the reaction of 2-phenyl-2-aminoethanol derivatives with acetaldehyde diacetals in the presence of acids at temperatures between -30 °C and 40 °C yields the tetrahydroisoquinoline core efficiently.
- The use of protective groups on hydroxyl and amino functionalities improves yield and selectivity during cyclization.
Methoxy Group Installation
Oxidation to Dioxo Groups
- The 3,4-dioxo groups are introduced by oxidation of the tetrahydroisoquinoline ring, often using quinone-forming reagents or controlled oxidation protocols.
- This step requires careful control to avoid over-oxidation or degradation of the molecule.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. Studies have shown that isoquinoline derivatives can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of biological pathways, offering potential treatments for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroisoquinoline Family
Several tetrahydroisoquinoline derivatives share structural similarities with the target compound, differing primarily in substituents and oxidation states. Key examples include:
Key Observations :
- Substituent Effects : The presence of methoxy and dioxo groups in the target compound enhances its polarity compared to simpler derivatives like 2-methyl-1-phenyl analogs. This may influence solubility and binding affinity in biological systems.
- Synthetic Efficiency : The target compound’s synthesis requires specialized steps (e.g., chlorination with PCl₃), whereas simpler Strecker reactions suffice for phenyl-substituted analogs .
- Isotopic Variants: Deuterated analogs (e.g., 1-deutero-2-phenyl derivatives) are synthesized using NaBD₄, highlighting the versatility of tetrahydroisoquinoline chemistry for isotopic labeling .
Comparison with Neurotoxic Heterocycles
MPTP, a tetrahydropyridine derivative, induces Parkinsonism via selective dopaminergic neuron toxicity . Unlike MPTP, the target compound lacks the 4-phenylpiperidine moiety critical for neurotoxicity, suggesting divergent biological profiles.
Biological Activity
7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (commonly referred to as compound 1) is a synthetic organic compound belonging to the isoquinoline family. It has garnered attention in pharmacological research due to its potential biological activities, including antitumor and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
The compound features a tetrahydroisoquinoline core with methoxy and carbonitrile substituents that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compound 1 exhibits significant antitumor effects against various cancer cell lines. Research conducted by [source] demonstrated the following:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 | 15.0 | Inhibition of cell proliferation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
The compound was found to induce apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Another significant aspect of compound 1 is its antimicrobial properties. A study published in [source] reported:
- Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that compound 1 has a broad spectrum of activity against both bacterial and fungal pathogens.
The mechanisms underlying the biological activities of compound 1 have been explored in several studies:
-
Antitumor Mechanism :
- Induction of apoptosis through mitochondrial dysfunction.
- Activation of caspases leading to programmed cell death.
- Modulation of cell cycle regulators such as p53 and cyclins.
-
Antimicrobial Mechanism :
- Disruption of bacterial cell membrane integrity.
- Inhibition of nucleic acid synthesis in bacteria.
- Interference with fungal cell wall synthesis.
Case Study 1: Antitumor Efficacy in Vivo
A recent in vivo study assessed the antitumor efficacy of compound 1 using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle only. Tumor growth inhibition was measured at approximately 65% , suggesting that compound 1 may be a promising candidate for further development as an anticancer agent.
Case Study 2: Synergistic Effects with Other Antimicrobials
Research exploring the combination therapy involving compound 1 and standard antibiotics revealed synergistic effects against resistant strains of bacteria. The combination reduced MIC values by up to 50% , indicating potential for use in treating multidrug-resistant infections.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization-Oxidation | 7-Methoxybenzaldehyde, Methylamine | RuO₄ oxidation | 45-50 | |
| Diastereoselective Route | Chiral β-keto esters | Asymmetric hydrogenation | 60-65 |
Which spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the dioxo and carbonitrile positions (e.g., bond angles and torsion angles) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 301.1052) and fragments like loss of CO or CH₃ groups .
How can researchers address discrepancies in NMR and X-ray crystallography data during structural validation?
Advanced
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations.
Dynamic NMR Analysis : Variable-temperature NMR (e.g., -40°C to 80°C) detects slow-exchange tautomers or rotamers.
DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate preferred conformers .
Complementary Techniques : Use IR to confirm carbonyl stretching frequencies (1700–1750 cm⁻¹) and X-ray to resolve static crystal structures .
What strategies are effective in optimizing the diastereoselectivity during the synthesis of tetrahydroisoquinoline derivatives?
Q. Advanced
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s salen complexes to induce asymmetry during cyclization. For example, a 10 mol% catalyst load can achieve >90% enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereoselectivity (dr > 4:1) .
- Temperature Control : Lower temperatures (-20°C) favor kinetic control, reducing racemization.
Q. Table 2: Diastereoselectivity Optimization
| Condition | Diastereomeric Ratio (dr) | ee (%) | Reference |
|---|---|---|---|
| Chiral catalyst (20°C) | 8:1 | 92 | |
| Non-polar solvent (RT) | 2:1 | 30 |
What are the key reaction intermediates in the synthesis of this compound, and how are they characterized?
Q. Basic
- Intermediate A (7-Methoxy-1,2-dimethyltetrahydroisoquinoline) :
- Synthesis : Condensation of 7-methoxybenzaldehyde with methylamine.
- Characterization : FTIR (N-H stretch at 3300 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.85 ppm) .
- Intermediate B (3,4-Diketone derivative) :
- Synthesis : RuO₄ oxidation of the tetrahydroisoquinoline core.
- Characterization : ¹³C NMR (δ 205 ppm for C=O), UV-Vis (λmax 280 nm due to conjugated carbonyls) .
How do electronic effects of substituents influence the reactivity of the tetrahydroisoquinoline core in nucleophilic additions?
Q. Advanced
- Methoxy Group (-OCH₃) : Acts as an electron-donating group, increasing electron density at positions 6 and 7. This directs nucleophiles (e.g., CN⁻) to position 1 via resonance stabilization .
- Carbonitrile (-CN) : Withdraws electrons, making position 1 electrophilic and susceptible to hydrolysis or alkylation.
- Steric Effects : 1,2-Dimethyl groups hinder nucleophilic attack at position 2, favoring regioselective reactions at position 3 .
Mechanistic Insight :
Density Functional Theory (DFT) studies show that the LUMO of the tetrahydroisoquinoline core localizes at position 1 when -CN is present, guiding nucleophilic additions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
